2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide
Description
This compound is a structurally complex molecule featuring a dihydropyridinone core, an azepane-sulfonyl moiety, and a 2-chloro-4-fluorophenyl-substituted acetamide side chain. The azepane-sulfonyl group may enhance solubility and metabolic stability, while the halogenated aryl group likely contributes to target binding affinity and lipophilicity.
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O4S/c20-16-11-14(21)5-7-17(16)22-18(25)13-23-12-15(6-8-19(23)26)29(27,28)24-9-3-1-2-4-10-24/h5-8,11-12H,1-4,9-10,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTFVAOMXJCEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azepane sulfonyl group: This can be achieved by reacting azepane with a sulfonyl chloride under basic conditions.
Construction of the dihydropyridinone ring: This involves cyclization reactions, often using amines and carbonyl compounds under acidic or basic conditions.
Attachment of the chlorofluorophenyl acetamide: This step typically involves acylation reactions using chlorofluorophenyl acetic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be utilized in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it may act as an agonist or antagonist, modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to pharmacologically relevant analogs from Pharmacopeial Forum (2017) . While direct experimental data (e.g., IC₅₀, pharmacokinetics) for the target compound are unavailable in the provided evidence, structural and functional comparisons are inferred.
Structural and Functional Group Analysis
Key Observations
Sulfonamide vs. Phenoxy/Acetamido Groups The target’s azepane-sulfonyl group likely improves solubility compared to the 2,6-dimethylphenoxy group in -m , which may enhance membrane permeability due to its aromaticity. The acetamide linkage in the target is shared with -m and 2-n, suggesting a role in hydrogen bonding or target recognition .
Halogenated Aryl Substituents
- The 2-chloro-4-fluorophenyl group in the target introduces steric and electronic effects distinct from the unsubstituted phenyl groups in -m and 2-n. This may enhance selectivity for halogen-sensitive targets (e.g., kinase ATP-binding pockets) .
Hypothetical Pharmacokinetic Comparison
Research Implications and Limitations
- Target Compound : The lack of empirical data necessitates further studies to validate its enzyme inhibition profile and ADMET properties.
- Evidence Compounds : Compounds like -n (thiazolidine-carboxylic acid) highlight the importance of rigid heterocycles in beta-lactamase inhibition, a feature absent in the target .
- Contradictions: While sulfonamides generally improve solubility, -m’s phenoxy group demonstrates that aromatic substituents may prioritize target affinity over solubility .
Biological Activity
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by its unique structural features, including a dihydropyridine ring and an azepane sulfonyl group, this compound may exhibit significant pharmacological properties.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures often exhibit significant biological activities, including:
- Anticonvulsant Activity: Compounds related to dihydropyridines have shown potential in treating epilepsy. For instance, derivatives with similar frameworks have been evaluated for their efficacy in animal models, demonstrating protective effects against seizures in various tests such as maximal electroshock (MES) and pentylenetetrazole (PTZ) models .
- Antimicrobial Activity: The presence of sulfonyl and heterocyclic moieties in similar compounds has been linked to antibacterial properties. For example, certain derivatives have shown moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition: The compound's structural features may also confer inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases .
Anticonvulsant Activity
Research indicates that the introduction of specific substituents, such as fluorine atoms, enhances the anticonvulsant properties of related compounds. Studies have shown that certain derivatives can act as moderate binders to neuronal voltage-sensitive sodium channels, a critical target for anticonvulsant drugs .
| Compound | Dose (mg/kg) | MES Protection | Notes |
|---|---|---|---|
| Compound A | 100 | Yes | Strong activity |
| Compound B | 300 | Yes | Delayed onset |
| Compound C | 100 | No | Inactive |
Antimicrobial Screening
In antimicrobial studies, several derivatives were tested against various bacterial strains. The results indicated that compounds with a sulfonamide group exhibited enhanced antibacterial activity.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
Enzyme Inhibition Studies
Inhibition studies demonstrated that the synthesized compounds were effective against urease and AChE enzymes. This suggests potential therapeutic applications in areas such as treating infections and neurological disorders.
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase (AChE) | 70% |
| Urease | 65% |
Case Studies
Several case studies have highlighted the biological activity of structurally similar compounds. For instance, a study focusing on N-phenylacetamide derivatives showed promising results in both anticonvulsant and antibacterial activities. The presence of specific functional groups was crucial for enhancing these effects .
Q & A
Q. What are the key synthetic routes for preparing 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide?
The synthesis involves multi-step reactions, typically starting with pyridin-2-yl-4-oxobutanal derivatives and aryl amines. Key steps include sulfonation of the azepane ring and coupling with the substituted phenylacetamide moiety. Catalysts like palladium complexes and solvents such as dimethylformamide (DMF) are critical for achieving high yields. Reaction conditions (e.g., temperature, inert atmosphere) must be tightly controlled to avoid side reactions .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are indispensable for verifying purity and structural features. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if applicable) provides definitive stereochemical data .
Q. What structural features contribute to its biological activity?
The compound’s azepane-sulfonyl group enhances solubility and target binding, while the 2-chloro-4-fluorophenyl moiety improves lipophilicity and membrane permeability. The dihydropyridinone core may act as a hydrogen-bond acceptor, critical for enzyme inhibition .
Q. How is the compound’s basic biological activity assessed in preliminary studies?
In vitro assays (e.g., enzyme inhibition, cell viability) are performed using standardized protocols. For example, kinase inhibition assays measure IC₅₀ values, while cytotoxicity studies use cell lines like HeLa or HEK293. Dose-response curves and statistical validation (e.g., triplicate experiments) ensure reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Comparative studies using analogs with systematic substituent variations (e.g., halogen substitution, ring size) are critical. For example, replacing the 2-chloro-4-fluorophenyl group with a 4-methoxyphenyl group (as in ) alters activity due to electronic and steric effects. Computational docking and free-energy perturbation (FEP) simulations can rationalize discrepancies .
Q. Table 1: Structural Analogs and Observed Bioactivity
| Substituent on Phenyl Group | Bioactivity (IC₅₀, μM) | Source |
|---|---|---|
| 2-Chloro-4-fluoro | 0.12 | |
| 4-Methoxy | 0.45 | |
| 4-Chloro | 0.28 |
Q. What experimental strategies optimize reaction yields during large-scale synthesis?
Flow chemistry (e.g., continuous reactors) improves scalability and reduces by-products. Parameters like residence time, temperature, and solvent polarity are optimized using Design of Experiments (DoE) methodologies. For example, highlights flow-based oxidation steps for similar compounds .
Q. How do structure-activity relationship (SAR) studies guide further derivatization?
Systematic substitution of the azepane ring (e.g., replacing sulfonyl with carbonyl) or modifying the dihydropyridinone core can enhance target selectivity. Pharmacophore mapping and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling prioritize derivatives for synthesis .
Q. What mechanistic hypotheses explain its pharmacological activity?
The compound may inhibit kinases or proteases via competitive binding at the ATP pocket or catalytic site. Evidence from analogs suggests that the sulfonyl group interacts with conserved lysine residues, while the chloro-fluorophenyl group occupies hydrophobic pockets .
Q. How can stability and solubility challenges be addressed in formulation studies?
Salt formation (e.g., hydrochloride salts) or co-crystallization with cyclodextrins improves aqueous solubility. Stability under varying pH and light exposure is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) .
Q. What strategies ensure regioselectivity during functionalization of the dihydropyridinone core?
Directed ortho-metalation or protecting-group strategies (e.g., tert-butoxycarbonyl for amines) control substitution patterns. highlights regioselective oxadiazole formation in related compounds using tert-butyl nitrite .
Methodological Guidelines
- Data Contradiction Analysis : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement.
- Reaction Optimization : Apply DoE to screen >10 variables (e.g., solvent, catalyst loading) and identify critical factors.
- Structural Confirmation : Combine NMR, HR-MS, and crystallography to eliminate ambiguity in complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
